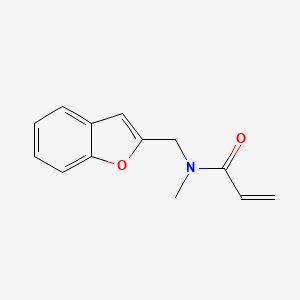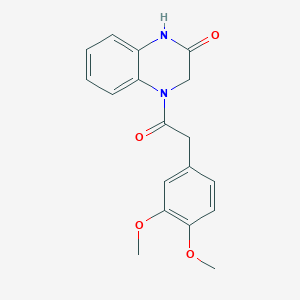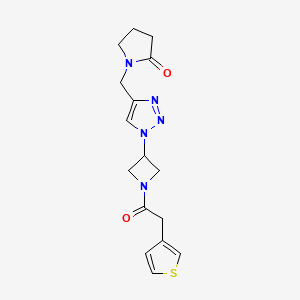![molecular formula C14H22N2O2 B2551232 N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2305414-73-5](/img/structure/B2551232.png)
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide, also known as CX-5461, is a small-molecule inhibitor of RNA polymerase I transcription. It was first developed by Cylene Pharmaceuticals and is currently being studied as a potential treatment for cancer.
Wirkmechanismus
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a decrease in ribosome biogenesis and ultimately cell death in cancer cells that rely on high levels of protein synthesis.
Biochemical and Physiological Effects:
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to have anti-tumor activity in vivo, with minimal toxicity to normal tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide has the advantage of being a selective inhibitor of RNA polymerase I transcription, making it a promising candidate for cancer therapy. However, its efficacy may be limited to cancer cells that have high levels of ribosomal RNA synthesis. Additionally, the synthesis of N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide is complex and may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is in combination therapy with other anti-cancer agents to enhance its efficacy. Another area of research is in identifying biomarkers that can predict which cancer cells will be sensitive to N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide. Additionally, there is interest in developing more potent and selective inhibitors of RNA polymerase I transcription based on the structure of N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide.
Synthesemethoden
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide is synthesized through a multi-step process involving the reaction of cyclohexanone with pyrrolidine, followed by acylation with prop-2-enoyl chloride. The final product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide has been shown to selectively target cancer cells that have high levels of ribosomal RNA synthesis, making it a promising candidate for cancer therapy. It has been studied in various preclinical models, including breast cancer, ovarian cancer, and lymphoma.
Eigenschaften
IUPAC Name |
N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-13(17)15-12-8-9-16(10-12)14(18)11-6-4-3-5-7-11/h2,11-12H,1,3-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLIACZRIYCQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)
![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)
![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)


![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)
![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)